Regiochemical Differentiation: 4-Substituted Pyrrolidine-2-Carboxylic Acid Versus 3-Substituted Pyrrolidine Regioisomer
The target compound is a 4-substituted pyrrolidine-2-carboxylic acid (proline analog), whereas the commonly stocked 1-N-Boc-3-(4-bromophenoxy)pyrrolidine (CAS 1159825-42-9) is a 3-substituted pyrrolidine lacking the C2-carboxylic acid entirely . This functional group difference is absolute: the target compound presents both a Boc-protected amine and a free carboxylic acid available for amide coupling or esterification, while the 3-substituted regioisomer offers only the Boc-amine as a functional handle. For medicinal chemists constructing peptidomimetic scaffolds that require the carboxylic acid for backbone incorporation, the 3-substituted regioisomer is synthetically unusable [1].
| Evidence Dimension | Functional group count and synthetic utility |
|---|---|
| Target Compound Data | Two orthogonal functional groups: N-Boc amine + C2-carboxylic acid; molecular weight 386.24 g/mol; predicted pKa (carboxylic acid) 3.68±0.40 |
| Comparator Or Baseline | 1-N-Boc-3-(4-bromophenoxy)pyrrolidine (CAS 1159825-42-9): One functional group (N-Boc amine only); molecular weight 342.23 g/mol; no carboxylic acid present |
| Quantified Difference | Target possesses a free carboxylic acid (Δ functional group count = +1); molecular weight difference = +44.01 g/mol; pKa of carboxylic acid ≈ 3.68, enabling selective deprotonation and aqueous solubility manipulation. |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula; pKa predicted by ACD/Labs software as reported on ChemicalBook. |
Why This Matters
Procurement of the 3-substituted regioisomer as a substitute would eliminate the carboxylic acid handle required for peptide coupling, rendering the compound incompatible with the intended synthetic route and wasting both budget and time.
- [1] Krogsgaard-Larsen, N., et al. (2017). Design and Synthesis of a Series of L-trans-4-Substituted Prolines as Selective Antagonists for the Ionotropic Glutamate Receptors. J. Med. Chem., 60(1), 441-457. View Source
